molecular formula C9H17NO4S B13510979 (2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid

(2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid

Cat. No.: B13510979
M. Wt: 235.30 g/mol
InChI Key: QRFUWHGEZWNJOZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a sulfanyl group attached to a propanoic acid backbone. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then subjected to a series of reactions, including thiolation to introduce the sulfanyl group and subsequent deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tert-butoxy moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}butanoic acid: Similar structure but with an additional carbon in the backbone.

    (2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}pentanoic acid: Similar structure but with two additional carbons in the backbone.

Uniqueness

The unique combination of the amino, carboxylic acid, and sulfanyl groups in (2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid provides distinct reactivity and biological activity compared to its analogs. The presence of the tert-butoxy group also imparts steric hindrance, influencing its interaction with molecular targets.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

(2R)-2-amino-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-7(11)5-15-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1

InChI Key

QRFUWHGEZWNJOZ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)CSC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)CSCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.